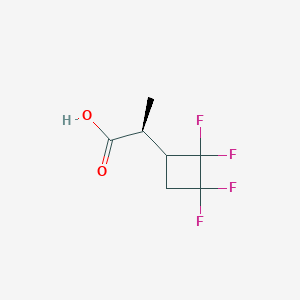
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid: is an organic compound characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of Propanoic Acid Moiety: The final step involves the coupling of the fluorinated cyclobutyl ring with a propanoic acid derivative through a substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, resulting in the formation of alcohol derivatives.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Fluorinated Building Blocks: The compound serves as a valuable building block in the synthesis of more complex fluorinated molecules, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry:
Materials Science: The compound’s fluorinated nature imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.
作用机制
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms on the cyclobutyl ring can engage in strong interactions with proteins and enzymes, potentially inhibiting their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
相似化合物的比较
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness:
Structural Features: The presence of four fluorine atoms on the cyclobutyl ring is a distinctive feature that imparts unique chemical and physical properties.
属性
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O2/c1-3(5(12)13)4-2-6(8,9)7(4,10)11/h3-4H,2H2,1H3,(H,12,13)/t3-,4?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMNJCDJECSLRR-WUCPZUCCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(C1(F)F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














